molecular formula C8H6ClFO B1586315 3'-Chloro-5'-fluoroacetophenone CAS No. 842140-52-7

3'-Chloro-5'-fluoroacetophenone

Cat. No.: B1586315
CAS No.: 842140-52-7
M. Wt: 172.58 g/mol
InChI Key: BVKHCVHYQNGCSC-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3’ and 5’ positions, respectively

Scientific Research Applications

3’-Chloro-5’-fluoroacetophenone has several applications in scientific research:

Safety and Hazards

3’-Chloro-5’-fluoroacetophenone can cause skin and eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

3’-Chloro-5’-fluoroacetophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily through binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 3’-Chloro-5’-fluoroacetophenone on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in stress responses and metabolic regulation. Additionally, 3’-Chloro-5’-fluoroacetophenone can affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 3’-Chloro-5’-fluoroacetophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Chloro-5’-fluoroacetophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-Chloro-5’-fluoroacetophenone remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3’-Chloro-5’-fluoroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 3’-Chloro-5’-fluoroacetophenone can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

3’-Chloro-5’-fluoroacetophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3’-Chloro-5’-fluoroacetophenone is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of 3’-Chloro-5’-fluoroacetophenone are critical for its activity and function, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of 3’-Chloro-5’-fluoroacetophenone is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 3’-Chloro-5’-fluoroacetophenone exerts its effects at the appropriate sites within the cell, thereby modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoroacetophenone typically involves the acylation of 3-chloro-5-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for 3’-Chloro-5’-fluoroacetophenone may involve similar acylation reactions but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoroacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-Chloro-5’-fluoroacetophenone can yield 3’-Chloro-5’-fluorobenzoic acid, while reduction can produce 3’-Chloro-5’-fluorophenylethanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-5’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These substitutions can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKHCVHYQNGCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373933
Record name 3'-Chloro-5'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-52-7
Record name 1-(3-Chloro-5-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloro-5-fluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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